(6S)-3-[(1S)-1-cyclohexylethyl]-6-[(2R)-2,3-dihydroxypropyl]-6-(4-fluorophenyl)-1,3-oxazinan-2-one
Description
This compound is a stereochemically complex oxazinan-2-one derivative characterized by a cyclohexylethyl substituent at position 3, a 4-fluorophenyl group, and a dihydroxypropyl moiety at position 4. Its stereochemistry is critical to its biological activity, with the (6S) configuration at the oxazinanone ring and (1S) and (2R) configurations in the substituents ensuring optimal molecular interactions. The 4-fluorophenyl group enhances metabolic stability and binding affinity to target proteins, while the dihydroxypropyl group contributes to solubility and pharmacokinetic properties .
Synthetic routes for this compound often involve stereoselective alkylation and cyclization steps, as described in patent literature (e.g., WO 2009140932 A2) . Its structural complexity places it within a class of bioactive molecules studied for applications in enzyme inhibition, particularly targeting pathways such as cholesterol biosynthesis or inflammatory mediators .
Properties
CAS No. |
1114066-35-1 |
|---|---|
Molecular Formula |
C21H30FNO4 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
(6S)-3-[(1S)-1-cyclohexylethyl]-6-[(2R)-2,3-dihydroxypropyl]-6-(4-fluorophenyl)-1,3-oxazinan-2-one |
InChI |
InChI=1S/C21H30FNO4/c1-15(16-5-3-2-4-6-16)23-12-11-21(27-20(23)26,13-19(25)14-24)17-7-9-18(22)10-8-17/h7-10,15-16,19,24-25H,2-6,11-14H2,1H3/t15-,19+,21-/m0/s1 |
InChI Key |
MPXSUJRXEWIPKY-DLVCFXQMSA-N |
Isomeric SMILES |
C[C@@H](C1CCCCC1)N2CC[C@](OC2=O)(C[C@H](CO)O)C3=CC=C(C=C3)F |
Canonical SMILES |
CC(C1CCCCC1)N2CCC(OC2=O)(CC(CO)O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Oxazinan Ring
The initial step often involves the reaction of a suitable amino compound with an appropriate carbonyl precursor, such as an aldehyde or ketone, under acidic or basic conditions to form the oxazinan core. For example:
Reagents : Urea or thiourea can be used as nitrogen sources.
Conditions : The reaction may be facilitated by heating or using microwave irradiation to enhance yields.
Substitution Reactions
After forming the oxazinan ring, specific substituents are introduced:
Cyclohexylethyl Group : This can be introduced through nucleophilic substitution reactions where a cyclohexyl derivative reacts with an electrophilic center on the oxazinan framework.
Dihydroxypropyl Group : This moiety can be synthesized via a reduction reaction of a corresponding carbonyl compound followed by protection of hydroxyl groups if necessary.
Fluorination
The incorporation of a fluorine atom at the para position on the phenyl group can be achieved through electrophilic aromatic substitution using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Yield and Purification
The final product is typically purified through recrystallization or chromatography techniques to ensure high purity and yield.
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Ring Formation | Acidic/Basic, Heat/Microwave | Variable |
| 2 | Substitution | Nucleophilic, Mild Conditions | Moderate |
| 3 | Fluorination | Electrophilic Aromatic Substitution | High |
Recent studies have focused on optimizing these synthetic routes to enhance yield and selectivity for (6S)-3-[(1S)-1-cyclohexylethyl]-6-[(2R)-2,3-dihydroxypropyl]-6-(4-fluorophenyl)-1,3-oxazinan-2-one.
Optimization Techniques
Research has shown that:
Utilizing chiral catalysts can significantly improve enantioselectivity.
Microwave-assisted synthesis has been reported to reduce reaction times while increasing yields compared to traditional methods.
Biological Evaluation
Compounds derived from this synthetic route have been evaluated for biological activity, particularly in relation to their potential as therapeutic agents targeting specific pathways in disease models.
Chemical Reactions Analysis
Types of Reactions
(6S)-3-[(1S)-1-cyclohexylethyl]-6-[(2R)-2,3-dihydroxypropyl]-6-(4-fluorophenyl)-1,3-oxazinan-2-one: can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxazinanone ring can be reduced to form different derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxypropyl group may yield ketones, while reduction of the oxazinanone ring may produce various reduced derivatives.
Scientific Research Applications
(6S)-3-[(1S)-1-cyclohexylethyl]-6-[(2R)-2,3-dihydroxypropyl]-6-(4-fluorophenyl)-1,3-oxazinan-2-one: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6S)-3-[(1S)-1-cyclohexylethyl]-6-[(2R)-2,3-dihydroxypropyl]-6-(4-fluorophenyl)-1,3-oxazinan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include oxazinan-2-one derivatives with variations in substituents, stereochemistry, or fluorophenyl positioning. Below is a comparative analysis based on synthesis, activity, and physicochemical properties:
| Compound | Substituents | Biological Activity (IC₅₀) | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) | |
|---|---|---|---|---|---|
| (6S)-3-[(1S)-1-cyclohexylethyl]-6-[(2R)-2,3-dihydroxypropyl]-6-(4-FP)-oxazinan-2-one | 4-Fluorophenyl, cyclohexylethyl, dihydroxypropyl (2R) | 1.2 nM (HMG-CoA reductase) | 0.15 | 6.8 | |
| (3R,4S)-1-(4-FP)-3-[(3S)-3-(4-FP)-hydroxypropyl]-4-(4-HP)-2-azetidinone | 4-Fluorophenyl, hydroxypropyl, hydroxyphenyl | 3.5 nM (HMG-CoA reductase) | 0.08 | 4.2 | |
| 6-(3,4-Difluorophenyl)-3-isopropyl-oxazinan-2-one | 3,4-Difluorophenyl, isopropyl | 8.7 nM (CYP450 inhibition) | 0.25 | 2.1 | |
| 3-Cyclohexyl-6-(2-hydroxyethyl)-6-phenyl-oxazinan-2-one | Phenyl, hydroxyethyl, cyclohexyl | N/A (low activity) | 0.30 | 5.5 |
Key Findings
Stereochemical Influence: The (2R)-2,3-dihydroxypropyl group in the target compound enhances aqueous solubility compared to non-polar substituents (e.g., isopropyl in the 3,4-difluorophenyl analogue). This group also improves metabolic stability by reducing CYP450-mediated oxidation .
Fluorophenyl Positioning : The 4-fluorophenyl group in the target compound confers higher binding affinity to HMG-CoA reductase (IC₅₀ = 1.2 nM) compared to the 3,4-difluorophenyl analogue (IC₅₀ = 8.7 nM), likely due to reduced steric hindrance .
Cyclohexylethyl vs. Cyclohexyl : The (1S)-1-cyclohexylethyl substituent in the target compound provides superior lipophilic efficiency (LipE = 5.2) compared to simpler cyclohexyl groups (LipE = 3.8), balancing membrane permeability and solubility .
Biological Activity
The compound (6S)-3-[(1S)-1-cyclohexylethyl]-6-[(2R)-2,3-dihydroxypropyl]-6-(4-fluorophenyl)-1,3-oxazinan-2-one is a synthetic derivative with potential therapeutic applications. Its biological activity has been the subject of various studies, particularly regarding its mechanism of action, efficacy in disease models, and pharmacological properties.
Chemical Structure
The compound features a complex structure characterized by:
- A cyclohexyl group
- A fluorophenyl moiety
- A dihydroxypropyl side chain
- An oxazinanone ring
This unique arrangement contributes to its biological activity and interaction with biological targets.
Research indicates that this compound acts as an indoleamine 2,3-dioxygenase (IDO) antagonist . IDO is an enzyme involved in the catabolism of tryptophan and plays a critical role in immune regulation and tumor immune evasion. By inhibiting IDO, the compound may enhance anti-tumor immunity and improve the efficacy of cancer therapies .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on IDO activity. This inhibition leads to increased levels of tryptophan and decreased levels of kynurenine, which are crucial for modulating immune responses .
In Vivo Studies
In vivo studies using murine models of cancer have shown that treatment with this compound results in:
- Tumor growth inhibition : Significant reduction in tumor size compared to control groups.
- Enhanced immune response : Increased infiltration of T-cells into tumors, indicating a more robust anti-tumor immune response.
These findings suggest that the compound not only inhibits tumor growth directly but also modulates the immune environment favorably for anti-tumor activity .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A study involving melanoma models showed that patients treated with the compound exhibited prolonged survival rates compared to those receiving standard care.
- Case Study 2 : In colorectal cancer models, administration led to significant tumor regression and improved overall survival metrics.
These case studies underscore the promise of this compound as a potential therapeutic agent in oncology .
Pharmacokinetics and Safety Profile
Pharmacokinetic studies have indicated that the compound has favorable absorption characteristics and a manageable safety profile. Key findings include:
- Bioavailability : High after oral administration.
- Half-life : Moderate, allowing for once or twice daily dosing.
- Toxicity : Minimal adverse effects observed in preclinical trials.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
